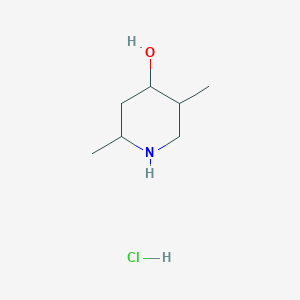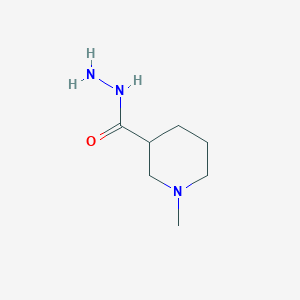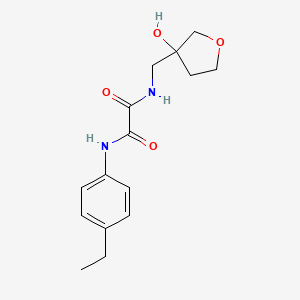
C7H16ClNO
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound C7H16ClNO is known as 4-(Methoxymethyl)piperidine hydrochloride . It has a molecular weight of 165.66 g/mol .
Synthesis Analysis
The synthesis of a compound like C7H16ClNO typically involves retrosynthetic analysis where the desired compound is iteratively broken down into intermediates or smaller precursors until known or purchasable building blocks have been found .Chemical Reactions Analysis
Chemical reactions involving a compound like C7H16ClNO could be influenced by various factors such as the presence of other reactants, temperature, pressure, and catalysts . The reactions could involve processes like oxidation, reduction, substitution, or addition reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound like C7H16ClNO would include its melting point, boiling point, solubility in various solvents, and reactivity with other chemicals .Aplicaciones Científicas De Investigación
Antipsychotic Effects : A study on SCH 39166, a selective D1 dopamine receptor antagonist with the formula C7H16ClNO, explored its potential antipsychotic effects in schizophrenic patients. However, it did not support the prediction that selective D1 dopamine receptor antagonism would produce antipsychotic effects in schizophrenia (Karlsson et al., 1995).
Cardioprotective Effects : Research on C1-Esterase Inhibitor (C1-INH), which includes C7H16ClNO in its composition, showed that it could protect ischemic tissue from reperfusion damage at the correct dose. However, overly high doses (≥100 IU/kg) of C1-INH provoked detrimental side effects, probably via its procoagulatory action (Horstick et al., 2001).
Benzodiazepine Antagonist Properties : CGS 8216, a novel nonbenzodiazepine that inhibited 3H-flunitrazepam (3H-FLU) binding to rat synaptosomal membranes, was studied. CGS 8216, containing C7H16ClNO, exhibited mixed-type inhibition of 3H-FLU binding and may be a useful ligand for probing the antagonist properties of the benzodiazepine receptor (Czernik et al., 1982).
Effects on Rheumatoid Arthritis : A humanized antilymphocyte monoclonal antibody, CAMPATH-1H (C1H), was investigated in patients with active, refractory rheumatoid arthritis (RA). It showed biologic potency when administered subcutaneously, causing mild to moderate toxicity and short-term amelioration of disease activity (Matteson et al., 1995).
Metabolomic Approach in Drug Toxicity : Cyclophosphamide (CY), which includes C7H16ClNO, was studied using a 1H NMR-based metabolomic approach to evaluate its systemic alterations and toxicity. This integrative study could be useful for clinical safety evaluation of CY (Tingli et al., 2016).
Mecanismo De Acción
Target of Action
The compound C7H16ClNO, also known as Clonidine , primarily targets the alpha-2 adrenoceptors . These receptors play a crucial role in the regulation of blood pressure and pain signals .
Mode of Action
Clonidine interacts with its targets by acting as an agonist . It binds to the alpha-2 adrenoceptors, leading to a series of cellular responses. Specifically, it inhibits the presynaptic release of norepinephrine and reduces the sympathetic outflow . This results in a decrease in blood pressure and pain signals .
Biochemical Pathways
The primary biochemical pathway affected by Clonidine is the norepinephrine pathway . By inhibiting the release of norepinephrine, Clonidine disrupts the normal functioning of this pathway, leading to decreased sympathetic activity and thus lower blood pressure .
Pharmacokinetics
The pharmacokinetics of Clonidine involves its absorption, distribution, metabolism, and excretion (ADME). After oral administration, Clonidine is well absorbed and has a long duration of action . The therapeutic window is between 0.1mg and 2.4mg daily . More detailed pharmacokinetic properties specific to Clonidine are yet to be fully explored.
Result of Action
The molecular effect of Clonidine’s action is the inhibition of norepinephrine release, leading to a decrease in sympathetic outflow . On a cellular level, this results in a decrease in blood pressure and pain signals . In addition, Clonidine is also used for the diagnosis of pheochromocytoma, treatment of nicotine dependence, and opiate withdrawal .
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
2,5-dimethylpiperidin-4-ol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO.ClH/c1-5-4-8-6(2)3-7(5)9;/h5-9H,3-4H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYDJIVXGWZANQA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(C(CN1)C)O.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.66 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
6162-47-6 |
Source


|
| Record name | 2,5-dimethylpiperidin-4-ol hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-cyclopentyl-2-[6-oxo-3-(2,4,5-trimethylphenyl)pyridazin-1-yl]acetamide](/img/structure/B2940761.png)
![4-[(Z)-1-(dimethylamino)-2-morpholinoethylidene]-2-phenyl-1,3-oxazol-5-one](/img/structure/B2940762.png)


![6-(4-(2-methylpyrazolo[1,5-a]pyrazin-4-yl)piperazin-1-yl)pyrimidine-2,4(1H,3H)-dione](/img/structure/B2940766.png)
![(E)-16-(2-chlorobenzylidene)-3-hydroxy-10,13-dimethyl-3,4,7,8,9,10,11,12,13,14,15,16-dodecahydro-1H-cyclopenta[a]phenanthren-17(2H)-one](/img/structure/B2940770.png)
![3-Iodo-5-methylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2940771.png)


![3-[(9H-Fluoren-9-ylmethoxycarbonylamino)methyl]-3-hydroxycyclobutane-1-carboxylic acid](/img/structure/B2940775.png)
![1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-3-(2-(4-(pyridin-2-yl)piperazin-1-yl)pyrimidin-5-yl)urea](/img/structure/B2940778.png)

